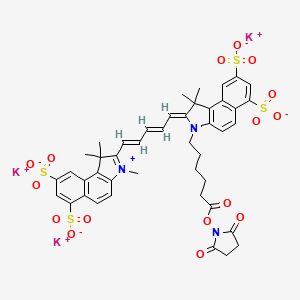

Sulfo-Cyanine5.5 NHS ester (tripotassium)

Description

Significance of Near-Infrared (NIR) Fluorophores in Modern Biomedical Research

Near-infrared (NIR) fluorophores have revolutionized biomedical research, offering distinct advantages over traditional visible light dyes. The NIR region of the electromagnetic spectrum, typically considered to be between 700 and 1700 nanometers, allows for deeper penetration of light into biological tissues. This is because endogenous biomolecules like hemoglobin and water have lower absorption in this window, resulting in reduced signal attenuation and enabling the imaging of deeper structures within living organisms. nih.govnih.gov

Furthermore, biological tissues exhibit lower autofluorescence in the NIR range, leading to a significantly improved signal-to-noise ratio. researchgate.net This enhanced clarity is crucial for sensitive detection and accurate quantification of labeled molecules in complex biological systems. The reduced scattering of NIR light compared to visible light also contributes to sharper images and better spatial resolution in deep-tissue imaging. researchgate.net These properties make NIR fluorophores, such as the cyanine (B1664457) family of dyes, highly sought after for a range of applications, including in vivo imaging, fluorescence microscopy, and flow cytometry. axispharm.com

Overview of Sulfo-Cyanine5.5 NHS Ester (Tripotassium) as a Foundational Research Tool

Sulfo-Cyanine5.5 NHS ester (tripotassium) is a prime example of a water-soluble, far-red fluorescent dye that has become a foundational tool for bioconjugation. medchemexpress.commedchemexpress.com Its core structure is a pentamethine cyanine dye, which is responsible for its favorable spectral properties in the near-infrared region. axispharm.com The key features that underscore its utility in research include:

Amine Reactivity: The N-hydroxysuccinimide (NHS) ester group readily reacts with primary and secondary amine groups present on biomolecules like proteins and peptides, forming stable amide bonds. fao.org This allows for the straightforward and efficient labeling of a wide array of biological targets.

Enhanced Water Solubility: The presence of sulfonate groups, and its formulation as a tripotassium salt, renders the dye highly soluble in aqueous solutions. researchgate.net This is a critical advantage as it allows for labeling reactions to be performed in purely aqueous buffers, preserving the native structure and function of sensitive proteins that might be denatured by the organic co-solvents required for non-sulfonated dyes. lumiprobe.com The increased hydrophilicity also minimizes the tendency of the dye to aggregate, a common issue with cyanine dyes that can lead to fluorescence quenching.

Favorable Spectral Properties: Sulfo-Cyanine5.5 exhibits a strong absorption maximum at approximately 675 nm and an emission maximum at around 694 nm. axispharm.commedchemexpress.com This places its fluorescence in the far-red to near-infrared region, making it compatible with a variety of common fluorescence detection instruments and ideal for applications requiring low background fluorescence. axispharm.comlumiprobe.com

These characteristics make Sulfo-Cyanine5.5 NHS ester (tripotassium) a versatile and reliable reagent for a multitude of research applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. medchemexpress.commedchemexpress.com

Historical Development and Theoretical Evolution of Cyanine Dyes for Research Applications

The history of cyanine dyes dates back to the mid-19th century, with their initial synthesis and application as photographic sensitizers. nih.gov These early dyes were instrumental in extending the spectral sensitivity of photographic emulsions. For many decades, their use was largely confined to the photography industry.

The transition of cyanine dyes into the realm of biological research was propelled by the need for fluorescent probes with improved properties over existing options. In the latter half of the 20th century, researchers began to recognize the potential of the cyanine scaffold for biological labeling due to its high extinction coefficients and tunable fluorescence properties. A significant breakthrough came with the work of Dr. Alan Waggoner and his colleagues, who systematically developed and refined cyanine dyes for biological applications.

A key innovation was the introduction of sulfonate groups to the cyanine structure. This chemical modification dramatically improved the water solubility of the dyes, a critical factor for their use in biological systems. researchgate.net The development of sulfoindocyanine dyes allowed for high-density labeling of proteins and antibodies without the issue of fluorescence quenching that plagued earlier, more hydrophobic cyanine derivatives. This led to the creation of a new class of bright, water-soluble, and biocompatible fluorescent labels.

Further evolution of these dyes included the incorporation of reactive functional groups, such as the NHS ester, to facilitate covalent conjugation to biomolecules. This enabled the creation of stable, targeted fluorescent probes. The ability to tune the absorption and emission wavelengths of cyanine dyes by altering the length of the polymethine chain connecting the two nitrogen heterocycles provided a palette of colors spanning the visible to the near-infrared spectrum. researchgate.net This systematic and rational design approach has culminated in the development of highly specialized and efficient fluorescent tools like Sulfo-Cyanine5.5 NHS ester (tripotassium), which are now fundamental to a wide range of advanced biomedical research.

Detailed Research Findings

The utility of Sulfo-Cyanine5.5 NHS ester is demonstrated in its application in targeted drug delivery and cellular imaging. In a 2020 study published in Polymers, researchers synthesized a bimodal conjugate for targeted delivery to prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. nih.gov The conjugate included a PSMA-targeting ligand, the chemotherapeutic drug docetaxel, and a Sulfo-Cy5 fluorescent label, which was introduced by reacting the corresponding NHS ester. nih.gov

The study found that the resulting conjugate, PSMA-DTX-Sulfo-Cy5, exhibited specific uptake in PSMA-positive LNCaP prostate cancer cells. nih.gov Fluorescent microscopy revealed that the conjugate was internalized by the cells, with the most intense fluorescence signal observed in the perinuclear area. nih.gov In contrast, no significant fluorescence was detected in PSMA-negative PC-3 cells, confirming the targeting specificity of the conjugate. nih.gov This research highlights the crucial role of the Sulfo-Cyanine5.5 label in enabling the visualization and confirmation of targeted delivery of a therapeutic agent to cancer cells. nih.gov

Interactive Data Tables

Physicochemical Properties of Sulfo-Cyanine5.5 NHS ester (tripotassium)

| Property | Value | Reference(s) |

| Molecular Formula | C44H42K3N3O16S4 | researchgate.net |

| Molecular Weight | 1114.37 g/mol | researchgate.net |

| Appearance | Dark blue solid | researchgate.net |

| Solubility | Good in water, DMF, and DMSO | researchgate.net |

Spectroscopic Properties of Sulfo-Cyanine5.5 NHS ester (tripotassium)

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~675 nm | axispharm.commedchemexpress.comresearchgate.net |

| Emission Maximum (λem) | ~694 nm | axispharm.commedchemexpress.comresearchgate.net |

| Molar Extinction Coefficient (ε) | ~235,000 cm⁻¹M⁻¹ | researchgate.net |

| Stokes Shift | ~19 nm | axispharm.commedchemexpress.com |

Structure

2D Structure

Properties

Molecular Formula |

C44H42K3N3O16S4 |

|---|---|

Molecular Weight |

1114.4 g/mol |

IUPAC Name |

tripotassium;(2Z)-3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate |

InChI |

InChI=1S/C44H45N3O16S4.3K/c1-43(2)36(45(5)32-17-15-28-30(41(32)43)22-26(64(51,52)53)24-34(28)66(57,58)59)12-8-6-9-13-37-44(3,4)42-31-23-27(65(54,55)56)25-35(67(60,61)62)29(31)16-18-33(42)46(37)21-11-7-10-14-40(50)63-47-38(48)19-20-39(47)49;;;/h6,8-9,12-13,15-18,22-25H,7,10-11,14,19-21H2,1-5H3,(H3-,51,52,53,54,55,56,57,58,59,60,61,62);;;/q;3*+1/p-3 |

InChI Key |

POOHULPRLRMLSC-UHFFFAOYSA-K |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=C5C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |

Origin of Product |

United States |

Molecular Design and Functional Principles for Research Applications

Structural Basis of N-Hydroxysuccinimide (NHS) Ester Reactivity with Biomolecules

The utility of Sulfo-Cyanine5.5 NHS ester as a labeling agent stems from the reactivity of its N-Hydroxysuccinimide (NHS) ester functional group. This group is highly susceptible to nucleophilic attack by primary amines, which are readily available on biomolecules such as proteins and peptides. taylorandfrancis.comthermofisher.comnih.gov The primary amines are typically found at the N-terminus of a polypeptide chain and on the side chain of lysine (B10760008) residues. taylorandfrancis.com

The reaction proceeds via the formation of a stable amide bond between the dye and the biomolecule, with the NHS moiety being released as a byproduct. thermofisher.com This conjugation reaction is most efficient under neutral to slightly alkaline conditions, typically at a pH range of 7.2 to 9.0. thermofisher.comaatbio.com The stability of the resulting amide bond ensures that the fluorescent label remains securely attached to the target biomolecule throughout subsequent experimental procedures. While NHS esters are highly reactive towards primary amines, their reactivity with other nucleophiles, such as the carboxylate group, is also possible under specific gas-phase conditions, leading to the formation of a labile anhydride (B1165640) bond. nih.gov However, in aqueous environments typical for bioconjugation, the reaction with primary amines is predominant. thermofisher.com

Role of Sulfonation in Enhancing Hydrophilicity and Facilitating Aqueous Bioconjugation

A critical feature of Sulfo-Cyanine5.5 NHS ester is the presence of sulfonate (–SO₃⁻) groups. thermofisher.comaatbio.com These groups are incorporated into the cyanine (B1664457) dye structure to significantly increase its water solubility. aatbio.comglpbio.com Unmodified cyanine dyes are often hydrophobic and prone to aggregation in aqueous buffers, which can hinder their use in biological applications. aatbio.comglpbio.comlumiprobe.com

The introduction of sulfonate groups imparts a negative charge to the dye molecule, enhancing its hydrophilicity and allowing it to be used in purely aqueous solutions without the need for organic co-solvents like DMSO or DMF. glpbio.comlumiprobe.comantibodies.comlumiprobe.com This is particularly advantageous when labeling sensitive proteins that may denature or lose activity in the presence of organic solvents. antibodies.comlumiprobe.com Furthermore, the increased water solubility of the sulfonated dye reduces the tendency for aggregation of the labeled biomolecules, which is crucial for maintaining their biological function and for achieving accurate and reproducible results in assays. glpbio.comlumiprobe.comapexbt.com

Theoretical Photophysical Characteristics Enabling Far-Red and Near-Infrared Fluorescence in Research

Sulfo-Cyanine5.5 is classified as a far-red/near-infrared (NIR) fluorophore, a class of dyes that has gained prominence in biological imaging. rsc.orgnih.govjacksonimmuno.comnih.gov This is due to the inherent advantages of using light in this region of the electromagnetic spectrum (typically 650–900 nm). rsc.org Longer wavelength light experiences less scattering and absorption by biological tissues, leading to deeper tissue penetration and reduced background autofluorescence from endogenous molecules like collagen and riboflavin. rsc.orgjacksonimmuno.com This results in a higher signal-to-noise ratio and improved sensitivity in imaging experiments, particularly for in vivo studies. lumiprobe.comjacksonimmuno.comlumiprobe.commedchemexpress.comaatbio.com

The photophysical properties of Sulfo-Cyanine5.5 NHS ester are central to its function. It exhibits a high molar extinction coefficient, which indicates a strong ability to absorb photons, and a respectable fluorescence quantum yield, signifying efficient emission of light. antibodies.comlumiprobe.com These properties contribute to the brightness of the dye, a key factor for sensitive detection. The specific absorption and emission maxima of Sulfo-Cyanine5.5 allow it to be effectively excited by common laser lines, such as the 647 nm line, making it compatible with a wide range of fluorescence-based instrumentation. thermofisher.com

Table 1: Photophysical Properties of Sulfo-Cyanine5.5

| Property | Value | Reference(s) |

| Excitation Maximum | ~675 nm | antibodies.comaxispharm.com |

| Emission Maximum | ~694 nm | antibodies.comaxispharm.com |

| Molar Extinction Coefficient (ε) | ~235,000 M⁻¹cm⁻¹ | antibodies.com |

| Fluorescence Quantum Yield | ~0.09 - 0.11 | antibodies.com |

| Stokes Shift | ~19 nm | axispharm.com |

This interactive table summarizes the key photophysical characteristics of the Sulfo-Cyanine5.5 fluorophore.

Analogues and Derivatives of Sulfo-Cyanine5.5 NHS Ester (Tripotassium) in Advanced Research Contexts

Sulfo-Cyanine5.5 belongs to a broader family of cyanine dyes, which are characterized by a polymethine chain connecting two nitrogen-containing heterocyclic rings. apexbt.comyoutube.comdigitellinc.com The length of this polymethine chain is a key determinant of the dye's spectral properties; longer chains result in absorption and emission at longer wavelengths. lumiprobe.com Consequently, a range of cyanine dyes with varying spectral characteristics are available for different research needs.

Common analogues include Cy3, Cy5, and Cy7, each with distinct excitation and emission profiles. apexbt.comthermofisher.com For instance, Cy3 emits in the green-yellow region, while Cy7 emits further into the near-infrared than Cy5.5. digitellinc.com These dyes can be used in multiplexing experiments where multiple targets are labeled and visualized simultaneously. nih.gov

Furthermore, derivatives of cyanine dyes are synthesized with different reactive groups to target specific functional groups on biomolecules. Besides NHS esters for labeling primary amines, other derivatives include maleimides for targeting sulfhydryl groups on cysteine residues and azides or alkynes for use in bioorthogonal "click chemistry" reactions. aatbio.comlumiprobe.comlumiprobe.comlumiprobe.com Modifications to the core cyanine structure, such as the addition of different substituents, can also be used to fine-tune the dye's photophysical properties, solubility, and stability. acs.org For example, vinylsulfone-modified cyanine dyes have been developed for labeling biomolecules under aqueous conditions. nih.govacs.org

Table 2: Comparison of Common Cyanine Dye Analogues

| Dye | Typical Excitation Max (nm) | Typical Emission Max (nm) | Common Reactive Forms | Key Features |

| Cy3 | ~550 | ~570 | NHS ester, Maleimide, Azide | Bright, suitable for green laser excitation. thermofisher.com |

| Cy5 | ~649 | ~670 | NHS ester, Maleimide, Azide | Bright far-red dye, low background autofluorescence. aatbio.comthermofisher.com |

| Sulfo-Cyanine5.5 | ~675 | ~694 | NHS ester | Water-soluble, far-red/NIR emission for deep tissue imaging. antibodies.comaxispharm.com |

| Cy7 | ~750 | ~773 | NHS ester, Maleimide, Azide | Near-infrared emission, ideal for in vivo imaging. aatbio.com |

This interactive table provides a comparative overview of Sulfo-Cyanine5.5 and its common analogues, highlighting their spectral properties and applications.

Advanced Methodologies for Bioconjugation and Probe Development

Strategies for Covalent Labeling of Diverse Biomolecules

The amine-reactive nature of Sulfo-Cyanine5.5 NHS ester allows for its versatile application in labeling a wide array of biomolecules containing primary amino groups. acebiolab.com

Sulfo-Cyanine5.5 NHS ester is a preferred choice for labeling antibodies for immunofluorescence and in-vivo near-infrared (NIR) imaging applications. antibodies.comlumiprobe.com Its high water solubility is particularly advantageous for antibodies, which can be sensitive to the organic co-solvents often required for other dyes. lumiprobe.comantibodies.com The conjugation process involves the reaction between the NHS ester group of the dye and primary amines (e.g., on lysine (B10760008) residues) on the antibody, forming a stable amide linkage. axispharm.com This covalent labeling allows for the creation of highly specific and brightly fluorescent antibody probes. These probes are instrumental in non-invasive in-vivo imaging and other applications where a low fluorescent background is critical. lumiprobe.com The resulting Sulfo-Cyanine5.5-antibody conjugates are used to visualize the localization and dynamics of specific antigens in cells and tissues.

The labeling of proteins, especially sensitive structures like enzymes, benefits significantly from the properties of Sulfo-Cyanine5.5 NHS ester. lumiprobe.comlumiprobe.com Many proteins and enzymes can denature or lose activity when exposed to organic solvents like DMSO or DMF. lumiprobe.comibiantech.com The high aqueous solubility of Sulfo-Cyanine5.5 NHS ester eliminates the need for these co-solvents, allowing the conjugation reaction to proceed in a purely aqueous buffer, thereby preserving the protein's native conformation and biological function. lumiprobe.comibiantech.com The protocol typically involves dissolving the protein in a suitable buffer (e.g., phosphate-buffered saline) at a slightly alkaline pH to ensure the target amino groups are deprotonated and reactive. aatbio.com The dye is then added, and the reaction mixture is incubated to allow for conjugation. aatbio.com

Sulfo-Cyanine5.5 NHS ester is also utilized for labeling amino-modified oligonucleotides and nucleic acids for applications in genetic research. acebiolab.comglenresearch.com This post-synthesis labeling strategy involves incorporating a primary amine group onto the oligonucleotide, typically at the 5' or 3' terminus, during solid-phase synthesis. The amino-modified oligonucleotide is then reacted with the Sulfo-Cyanine5.5 NHS ester. A typical protocol involves dissolving the amino-modified oligonucleotide in a carbonate/bicarbonate buffer (pH 9) and adding the dye, which can be pre-dissolved in a minimal amount of an organic solvent like DMSO. glenresearch.com The reaction is allowed to proceed at room temperature before the labeled oligonucleotide is purified from the excess, unreacted dye. glenresearch.com These fluorescently labeled probes are essential tools for various genetic analyses, including fluorescence in situ hybridization (FISH) and microarray-based assays.

The covalent attachment of Sulfo-Cyanine5.5 NHS ester to small molecules that target specific cellular components or receptors allows for the creation of highly specific probes for targeted research. acebiolab.com In one such application, the dye was successfully conjugated to a complex polypeptide-based platform carrying a cytostatic drug (docetaxel) to create a bimodal theranostic agent for targeting prostate-specific membrane antigen. nih.gov The conjugation was achieved by reacting the free amine group on the molecular platform with the Sulfo-Cyanine5.5 NHS ester in the presence of an organic base like DIPEA in a DMF solvent. nih.gov The resulting conjugate leverages the targeting ability of the small molecule and the strong NIR fluorescence of the dye for in-vivo imaging and diagnosis. nih.gov

Optimization of Reaction Conditions for Efficient Bioconjugation in Aqueous Environments

Achieving efficient and reproducible bioconjugation with Sulfo-Cyanine5.5 NHS ester requires the careful optimization of several reaction parameters.

| Parameter | Recommended Condition | Rationale & Details | Source |

| pH | 8.0 - 9.0 (Optimal: 8.3 - 8.5) | The reaction of an NHS ester with a primary amine is highly pH-dependent. The amino group must be deprotonated to be nucleophilic. At lower pH, the amine is protonated and unreactive. At pH values above 9.0, the rate of hydrolysis of the NHS ester increases significantly, reducing the labeling efficiency. | acebiolab.comaatbio.com |

| Buffer System | 0.1 M Sodium Bicarbonate or Phosphate Buffer | These buffers are effective at maintaining the optimal pH range for the reaction. It is critical to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target biomolecule for reaction with the NHS ester. | acebiolab.comaatbio.comglenresearch.com |

| Dye-to-Protein Molar Ratio | 5:1 to 20:1 (Starting point: 10:1) | The optimal ratio depends on the specific protein and dye properties. A higher ratio can lead to over-labeling, which may cause protein aggregation or reduced biological activity. A lower ratio can result in insufficient labeling and weak fluorescence. Empirical testing is recommended to find the ideal ratio for a specific application. For antibodies, an optimal Degree of Substitution (DOS) is often between 2 and 10. | aatbio.comaatbio.com |

| Reaction Time & Temperature | 30 - 60 minutes at Room Temperature | The reaction is typically efficient and proceeds to completion within an hour at room temperature. For particularly sensitive proteins, the reaction can be performed at 4°C for a longer duration. | aatbio.comaatbio.com |

| Solvent | Aqueous Buffer | The key advantage of the "Sulfo-" dye is its high water solubility, which allows reactions to be performed in purely aqueous solutions. If the dye is first dissolved in an organic solvent like DMSO, its volume should constitute less than 10% of the total reaction volume to avoid impacting sensitive proteins. | lumiprobe.comaatbio.com |

Methodologies for Purification and Characterization of Sulfo-Cyanine5.5 NHS Ester Conjugates for Research

Following the conjugation reaction, it is essential to purify the labeled biomolecule from excess, unreacted dye and characterize the final product.

Purification: The most common method for purifying Sulfo-Cyanine5.5 NHS ester conjugates is size-exclusion chromatography (SEC). aatbio.com Columns packed with resins like Sephadex G-25 or similar desalting media are effective. aatbio.comaatbio.com The reaction mixture is loaded onto the column, and as the buffer passes through, the larger dye-protein conjugate elutes first, while the smaller, unreacted dye molecules are retained longer, allowing for their separation. aatbio.com The fractions containing the purified conjugate, identifiable by their color, are then collected. aatbio.com

Characterization: The primary method for characterizing the conjugate is determining the Degree of Substitution (DOS), which represents the average number of dye molecules conjugated to each biomolecule. aatbio.com This is calculated using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at two wavelengths:

280 nm: The absorbance maximum for most proteins.

~675 nm: The absorbance maximum for the Sulfo-Cyanine5.5 dye. antibodies.com

To calculate the DOS, the concentration of the protein and the dye are determined using the Beer-Lambert law, accounting for a correction factor for the dye's absorbance at 280 nm. aatbio.com For most antibodies, an optimal DOS is typically between 2 and 10 to ensure bright fluorescence without compromising the antibody's binding affinity. aatbio.comaatbio.com Proteins with a low DOS may have weak fluorescence, while those with a very high DOS can suffer from reduced fluorescence due to quenching and potential loss of biological function. aatbio.com

Development of Multifunctional Probes and Targeted Delivery Systems Utilizing Sulfo-Cyanine5.5 NHS Ester (Tripotassium)

The unique chemical properties of Sulfo-Cyanine5.5 NHS ester (tripotassium), particularly its amine-reactive N-hydroxysuccinimide (NHS) ester group, high water solubility, and intense near-infrared (NIR) fluorescence, make it a cornerstone reagent in the development of sophisticated bioconjugates for advanced biological research and pre-clinical studies. antibodies.commedchemexpress.comaxispharm.com Its utility is most prominent in the creation of multifunctional probes and targeted delivery systems, where it serves as a robust imaging component, enabling sensitive and deep-tissue visualization in vivo. lumiprobe.com

The NHS ester functionality allows for the straightforward covalent attachment of the dye to primary amine groups present on biomolecules such as proteins, antibodies, and peptides. aatbio.comibiantech.com The inclusion of multiple sulfonate groups on the cyanine (B1664457) core enhances its hydrophilicity, which is critical for labeling proteins in aqueous environments without the need for organic co-solvents that could cause denaturation. ibiantech.comlumiprobe.com These features, combined with its favorable spectral properties in the NIR window (absorption ~675 nm, emission ~694 nm), where biological tissue has minimal absorbance and autofluorescence, facilitate high-contrast imaging. antibodies.comaxispharm.com

Research Findings in Targeted Probe Development

Research has leveraged these properties to construct highly specific probes that can identify and visualize molecular targets, such as receptors overexpressed on cancer cells. A notable strategy involves conjugating Sulfo-Cyanine5.5 to targeting ligands, which then selectively bind to their cognate receptors.

One such example is the development of a probe for imaging tumor vasculature by targeting a tumor vasculature endothelium-specific ligand, the GX1 peptide. In this study, the cyanine dye Cy5.5, a close analog to Sulfo-Cyanine5.5, was conjugated to the GX1 peptide. The resulting probe, Cy5.5-GX1, was evaluated in a subcutaneous U87MG glioblastoma xenograft model. In vivo optical imaging demonstrated that the probe rapidly targeted the tumor, with significant accumulation observed as early as 0.5 hours post-injection. The probe achieved a high tumor-to-background contrast, with ex vivo analysis confirming a high tumor-to-muscle ratio, which was significantly reduced when a blocking dose of unlabeled GX1 peptide was co-administered, confirming the specificity of the probe. nih.gov

| Probe Component | Target | Key Finding | Quantitative Result (at 24h) |

|---|---|---|---|

| Cy5.5 (Imaging Agent) | Tumor Vasculature Endothelium | Rapid and specific tumor targeting in a U87MG glioblastoma mouse model. | Tumor-to-Muscle Ratio: 15.21 ± 0.84 |

| GX1 (Targeting Peptide) |

Theranostic Platforms and Bimodal Conjugates

A more advanced application of Sulfo-Cyanine5.5 NHS ester is in the construction of theranostic agents—constructs that combine therapeutic and diagnostic capabilities. These systems allow for simultaneous targeted therapy and real-time imaging to monitor biodistribution and therapeutic response.

A significant study in this area involved the creation of a bimodal conjugate for targeting Prostate Specific Membrane Antigen (PSMA), a protein overexpressed in prostate cancer. nih.gov Researchers developed a polypeptide-based molecular platform to which they attached three key components:

A PSMA-targeting ligand for specific delivery to prostate cancer cells.

The cytotoxic drug Docetaxel (DTX) as the therapeutic agent.

The fluorescent label Sulfo-Cy5 (referred to as Sulfo-Cyanine5) for NIR imaging. nih.gov

The Sulfo-Cy5 NHS ester was attached to a free amino group on the polypeptide backbone, creating a multifunctional construct. nih.gov The choice of this dye was based on its high detection sensitivity and tissue penetration compared to other dyes like Indocyanine Green (ICG). nih.gov This sophisticated design demonstrated the feasibility of using a modular platform to combine distinct functional molecules for targeted cancer therapy and diagnosis. nih.gov

| Component Type | Specific Molecule Used | Function within the Conjugate |

|---|---|---|

| Targeting Moiety | EuK-based Ligand | Binds specifically to Prostate Specific Membrane Antigen (PSMA) on cancer cells. |

| Therapeutic Agent | Docetaxel (DTX) | Provides cytotoxic effect to kill cancer cells. |

| Imaging Agent | Sulfo-Cy5 | Enables near-infrared (NIR) fluorescence imaging for tracking and diagnosis. |

These examples underscore the pivotal role of Sulfo-Cyanine5.5 NHS ester in advancing bioconjugation methodologies. Its reliable chemistry and superior optical properties enable the development of highly specific imaging probes and complex, multifunctional delivery systems that are critical for modern molecular imaging and targeted therapy research.

Applications in Preclinical Imaging and Biological Research Models

In Vivo Optical Imaging Methodologies in Preclinical Animal Models

The favorable spectral characteristics of Sulfo-Cyanine5.5 make it an excellent candidate for non-invasive in vivo optical imaging in preclinical animal models, offering low background fluorescence and enhanced tissue penetration. nih.govnih.gov

The emission of Sulfo-Cyanine5.5 in the near-infrared (NIR) spectrum (typically 650-900 nm) is critical for deep tissue imaging. Light in this wavelength range can penetrate biological tissues more deeply than visible light due to reduced absorption by endogenous chromophores like hemoglobin and melanin, and lower light scattering. This property allows for the non-invasive visualization of biological processes deep within living animal models with minimal background interference. nih.gov

Research has demonstrated the utility of Sulfo-Cyanine5.5-labeled probes in whole-body fluorescence imaging of tumor-bearing mice. For instance, a conjugate of the antibody Trastuzumab with a Cy5.5 dye was used to visualize tumors with high expression of the human epidermal growth factor receptor 2 (HER2). The NIR fluorescence from the conjugate allowed for distinct imaging of HER2-positive tumors compared to those with normal HER2 expression, demonstrating the dye's effectiveness for deep tissue target visualization. nih.gov Similarly, nanoparticles labeled with Sulfo-Cy5.5 have been used to track biodistribution, where the NIR signal enables clear delineation of tumors and assessment of accumulation in various organs ex vivo. nih.gov

The NHS ester functionality of Sulfo-Cyanine5.5 is specifically designed for creating targeted imaging agents. By conjugating the dye to molecules with high affinity for specific biological targets, researchers can achieve enhanced imaging specificity. This strategy ensures that the fluorescent signal accumulates at the site of interest, improving the contrast between target and non-target tissues.

A prominent example is the development of agents targeting the HER2 receptor, which is overexpressed in certain types of breast cancer.

Trastuzumab Conjugates: The monoclonal antibody Trastuzumab (Herceptin®) has been labeled with Cy5.5 (a close analog of Sulfo-Cyanine5.5) to create imaging probes. These conjugates have been shown to specifically bind to HER2-overexpressing cancer cells in vitro and accumulate in HER2-positive xenograft tumors in mice, enabling clear visualization with NIR fluorescence imaging. nih.govresearchgate.net

Affibody Conjugates: Smaller targeting molecules, such as affibodies, have also been utilized. In one study, a HER2-targeting affibody (ZHER2:342-Cys) was conjugated with Sulfo-Cyanine5.5 NHS ester. The resulting nanoagent was used to visualize cellular uptake in HER2-positive SKOV-3 cells, demonstrating that the targeting specificity was conferred by the affibody, leading to effective internalization. nih.gov

Another sophisticated strategy involves pre-targeting, where a modified antibody is first administered, followed by a smaller, dye-labeled molecule that binds to it. This approach was used with a trans-cyclooctene-modified Rituximab antibody to target CD20-expressing Raji cells. A secondary molecule, a tetrazine-functionalized siderophore, was labeled with Sulfo-Cyanine5-NHS ester and administered, successfully binding to the pre-targeted antibody at the tumor site for optical imaging. acs.org

When using Sulfo-Cyanine5.5-labeled agents for preclinical research, several methodological factors must be considered to accurately interpret pharmacokinetic (PK) and biodistribution data. The covalent attachment of a fluorescent dye can alter the physicochemical properties of the targeting molecule, such as its size, charge, and hydrophilicity, which in turn can influence its distribution and clearance from the body. nih.govresearchgate.net

One critical study highlighted that labeling a CXCR4-targeted protein nanoparticle with Sulfo-Cy5 dramatically altered its biodistribution pattern compared to the unlabeled nanoparticle. While the parent nanoparticle specifically accumulated in the tumor, the Sulfo-Cy5-labeled version showed significantly increased accumulation in non-target organs like the liver and kidneys, with reduced tumor uptake. nih.govresearchgate.net This underscores the importance of evaluating the biodistribution of the complete conjugate, not just the targeting ligand, as the dye itself can dictate the PK profile.

In a biodistribution study of a Sulfo-Cyanine5-labeled siderophore-tetrazine conjugate, researchers quantified its accumulation in various organs ex vivo. The results, presented as a percentage of injected activity per gram of tissue (%IA/g), provided a detailed map of the agent's distribution and clearance pathways. Such quantitative analysis is essential for understanding the agent's behavior in vivo.

Table: Ex Vivo Biodistribution of a ⁶⁸Ga-labeled Siderophore-Tetrazine Conjugate Also Labeled with Sulfo-Cyanine5

| Organ | Mean Activity (%IA/g) ± SD |

|---|---|

| Blood | 0.28 ± 0.04 |

| Heart | 0.20 ± 0.04 |

| Lung | 0.44 ± 0.08 |

| Liver | 1.83 ± 0.27 |

| Spleen | 0.26 ± 0.05 |

| Pancreas | 0.20 ± 0.03 |

| Stomach | 0.21 ± 0.07 |

| Intestine | 0.32 ± 0.06 |

| Kidneys | 3.32 ± 0.48 |

| Muscle | 0.17 ± 0.03 |

| Bone | 0.43 ± 0.10 |

Data adapted from a study evaluating a pre-targeting system where Sulfo-Cyanine5 was used for optical imaging alongside a radiolabel for PET imaging. acs.org

Cellular and Subcellular Imaging Techniques in Vitro

In in vitro settings, Sulfo-Cyanine5.5 NHS ester is a valuable reagent for high-contrast fluorescence-based assays, including microscopy and flow cytometry. nih.gov Its water solubility is a key advantage, allowing for direct labeling of cells and proteins in aqueous buffers without the need for organic solvents that could compromise cell viability or protein integrity. dtu.dknih.gov

Fluorescence microscopy, particularly confocal microscopy, leverages the bright and photostable signal of Sulfo-Cyanine5.5 to visualize the binding and internalization of labeled molecules at the cellular and subcellular levels. Researchers use this technique to confirm the targeting specificity of their conjugates and to study cellular dynamics.

For example, Sulfo-Cyanine5.5-labeled affibody-drug conjugates were incubated with HER2-positive SKOV-3 cells. Confocal microscopy images revealed that the red fluorescence from the dye accumulated within the cells over time, with a signal observed in both the cytoplasm and nuclei after four hours. This provided direct visual evidence of effective, target-mediated internalization. nih.gov In another study, fluorescence microscopy confirmed that Sulfo-Cyanine5-labeled probes specifically bound to CD20-expressing Raji cells that were pre-treated with a targeting antibody, whereas control cells showed no signal. acs.org These applications are crucial for validating the mechanism of action of targeted therapeutic and diagnostic agents before advancing to in vivo models.

Flow cytometry is a powerful technique for analyzing and sorting cell populations based on their fluorescent properties. Sulfo-Cyanine5.5 is well-suited for this application due to its intense fluorescence, which provides a distinct signal for accurate detection. nih.govnih.gov The NHS ester allows for the labeling of cell-surface proteins on specific cell populations, enabling their quantification and analysis.

Several research studies have employed Sulfo-Cyanine5.5 conjugates in flow cytometry protocols:

Targeted Cell Uptake: The cellular uptake of a Sulfo-Cyanine5.5-labeled, HER2-targeted affibody-drug conjugate was quantified using flow cytometry. The analysis showed a time-dependent increase in the mean fluorescence intensity of HER2-positive cells, confirming the specific binding and internalization of the conjugate. nih.gov

Immune Cell Analysis: In an immunotherapy study, dendritic mesoporous organosilica nanoparticles (DMONs) were labeled with Sulfo-Cy5.5 NHS ester to track their interaction with immune cells. Flow cytometry was used to analyze tumor tissues from treated mice, successfully quantifying various immune cell populations, including CD8+ T cells, dendritic cells (DCs), and natural killer (NK) cells, that had taken up the labeled nanoparticles. nih.gov

Nanoparticle-Cell Interaction: To study the interaction of nanoparticles with human neutrophils, PAMAM dendrimers were labeled with Sulfo-Cy5.5 NHS ester. Flow cytometry analysis of human blood cells incubated with the nanoparticles revealed dose-dependent interactions with different immune cell types, allowing for the quantification of nanoparticle binding to target and non-target cells. dtu.dk

Table: Summary of Research Findings Using Sulfo-Cyanine5.5 in Flow Cytometry

| Research Area | Labeled Molecule | Target Cell Type | Key Finding | Source(s) |

|---|---|---|---|---|

| Targeted Cancer Therapy | Affibody-Drug Conjugate | SKOV-3 (HER2+) | Confirmed time-dependent uptake and HER2-specific binding. | nih.gov |

| Immunotherapy | Dendritic Mesoporous Organosilica Nanoparticles | Tumor-Infiltrating Immune Cells | Quantified infiltration and activation of T cells, DCs, and NK cells. | nih.gov |

| Nanomedicine Delivery | Polypeptide-based Nanobody Probe | MM.1S Myeloma Cells (CD38+) | Demonstrated specific, concentration-dependent targeting ability. | worldscientific.com |

Table of Compounds

Application in Organoid and Advanced Cell-Based Assay Research

The advent of three-dimensional (3D) cell culture systems, such as organoids, has revolutionized preclinical research by offering models that more accurately mimic the complex microenvironment of native tissues. The utility of these models is significantly enhanced by advanced imaging techniques capable of penetrating these dense structures. Sulfo-Cyanine5.5 NHS ester, with its emission in the near-infrared (NIR) spectrum, is particularly advantageous for this purpose. lri.se NIR light experiences less absorption and scattering by biological tissues compared to visible light, enabling deeper tissue penetration and reduced autofluorescence, which is crucial for the high-resolution imaging of organoids. lri.se

Research platforms have been developed to screen fluorescent probes, including those from the cyanine (B1664457) dye family, against biobanks of patient-derived organoids. nih.gov These platforms enable the multi-spectral 3D imaging of multiple probes simultaneously, helping to identify agents that can effectively discriminate between healthy and diseased tissue, such as tumors. nih.gov For instance, in studies of liver organoids, NIR-responsive nanoprobes have been used to monitor cellular differentiation by detecting secreted biomarkers like albumin. nih.gov While not always employing Sulfo-Cyanine5.5 NHS ester directly, these studies establish a strong precedent for its use in labeling antibodies or other targeting moieties to visualize specific cellular components and functions within organoids. nih.gov The process involves culturing organoids in a 3D matrix until they reach a desired size, followed by incubation with the fluorescently labeled probe for imaging. nih.gov This approach allows for the kinetic, real-time monitoring of organoid formation, growth, and maturation, providing unbiased quantitative data on parameters like organoid size and count. youtube.com

The inherent properties of Sulfo-Cyanine5.5, such as high water solubility and reactivity with primary amines, make it suitable for labeling proteins and antibodies used to target specific markers within these complex 3D cultures without requiring organic co-solvents that could be detrimental to the cells. abcam.comlumiprobe.com

Table 1: Application of NIR Fluorescent Probes in Organoid Research

| Research Area | Organoid/Cell Model | Imaging Goal | Probe Principle | Reference |

|---|---|---|---|---|

| FGS Probe Screening | Patient-Derived Tumor Organoids | Identify tumor-specific probes for Fluorescence-Guided Surgery (FGS) | Multi-spectral 3D imaging to visualize probe binding and heterogeneity. | nih.gov |

| Hepatocyte Differentiation | Liver Ductal Organoids | Monitor hepatocyte differentiation by sensing secreted albumin. | NIR-responded UCNP-based nanoprobe for real-time biomarker quantification. | nih.gov |

| General Organoid Analysis | Generic Organoid Cultures | Kinetic monitoring of organoid formation, growth, and maturation. | Live-cell analysis systems with NIR channels for label-free or fluorescent imaging. | youtube.com |

| Deep Tissue Imaging | General Biological Tissues | Achieve high-resolution observation deep inside living tissue. | Near-infrared fluorescence microscopy combined with silicone immersion optics. | lri.se |

Molecular Interaction and Biosensing Research

The ability to fluorescently label biomolecules without significantly altering their function is critical for studying dynamic biological processes. Sulfo-Cyanine5.5 NHS ester is an amine-reactive dye widely used for this purpose, enabling the investigation of molecular interactions with high sensitivity. Its far-red fluorescence is ideal for biosensing applications, as it minimizes background interference from autofluorescent species within biological samples. lumiprobe.comaxispharm.com

Methodologies for Studying Receptor-Ligand Interactions

Sulfo-Cyanine5.5 NHS ester and its analogs are instrumental in studying G-protein coupled receptor (GPCR) pharmacology. In one innovative approach, a fluorescent antagonist was designed by linking a pharmacophore (ZM241385) to a sulfo-cyanine5 fluorophore. nih.gov This compound was engineered to covalently label the adenosine (B11128) A₂ₐ receptor (A₂ₐR) in living cells. The labeling was shown to be specific, as it could be prevented by co-incubation with an unlabeled competitor. nih.gov Confocal microscopy confirmed the clear membrane localization of the Cy5 fluorescence, co-localizing with the target receptor. nih.gov Such covalent labeling strategies allow for detailed investigation of ligand binding and receptor function, overcoming the limitations associated with dissociable fluorescent ligands. nih.gov

The general workflow for such an assay involves:

Probe Synthesis: Conjugating the NHS ester of the cyanine dye to a ligand (e.g., an antagonist or antibody) that specifically targets the receptor of interest. aatbio.com

Cellular Labeling: Incubating live cells expressing the receptor with the fluorescently labeled ligand.

Visualization and Quantification: Using techniques like confocal microscopy or flow cytometry to visualize the location of the receptor-ligand complex and quantify binding. nih.govaxispharm.com

Competition Assays: Performing binding experiments in the presence of unlabeled ligands to determine binding specificity and affinity. nih.gov

Enzyme Activity Assays and Kinetic Measurements

Near-infrared fluorescent probes are increasingly developed for the real-time analysis of enzyme activity, offering high sensitivity and spatiotemporal resolution. korea.ac.krmdpi.com Sulfo-Cyanine5.5 and similar fluorophores can be incorporated into enzyme substrates, which are designed to be non-fluorescent or quenched until acted upon by a specific enzyme. rsc.org Upon enzymatic cleavage, the fluorophore is released or dequenched, leading to a measurable increase in fluorescence intensity that is proportional to enzyme activity. rsc.org

For example, self-immobilizing NIR fluorogenic probes have been created to image extracellular enzyme activity in vivo. rsc.org These probes can covalently anchor at the site of enzymatic activation, enhancing the fluorescent signal and improving detection sensitivity. rsc.org While many examples use custom-synthesized probes, the principle relies on the properties of NIR fluorophores like cyanines. The NHS ester form allows for straightforward conjugation to peptides or other molecules to create custom substrates for a wide range of enzymes, such as proteases or phosphatases. aatbio.commdpi.com

Fluorescence-based methods are powerful for determining enzyme kinetics, but can be affected by the inner filter effect (IFE) at high substrate concentrations. nih.gov However, progress curve analysis provides a robust method to derive accurate kinetic parameters like Kₘ and k꜁ₐₜ from fluorescence measurements, even from a small number of experimental runs. nih.gov

Nucleic Acid Hybridization and Gene Expression Studies

Sulfo-Cyanine5.5 NHS ester is used to label amino-modified oligonucleotides for various nucleic acid detection applications. aatbio.commedchemexpress.com The high water solubility of the sulfo- version of the dye is advantageous for labeling reactions in aqueous buffers, preserving the integrity of the nucleic acids. lumiprobe.comibiantech.com Once labeled, these fluorescent probes can be used in techniques like fluorescence in situ hybridization (FISH) to visualize the location of specific DNA or RNA sequences within cells.

In another advanced method, dual-color fluorescence cross-correlation spectroscopy (FCS) has been used to monitor enzyme kinetics involving nucleic acids in real-time. nih.gov In a model study, a double-stranded DNA (dsDNA) substrate was labeled at each 5' end with two different fluorophores, Cy5 and Rhodamine Green. nih.gov The cleavage of the dsDNA by a restriction endonuclease was monitored by the loss of cross-correlation between the two colors as the fragments diffused apart. This highly sensitive method allows for kinetic measurements in the subnanomolar range. nih.gov Although this study used Cy5, the spectrally similar Sulfo-Cyanine5.5 could be employed in analogous assays.

Integration with Nanotechnology for Novel Research Probes

The conjugation of Sulfo-Cyanine5.5 NHS ester to various nanomaterials creates advanced probes with enhanced properties for bioimaging and sensing. cd-bioparticles.com Nanoparticles serve as scaffolds that can be loaded with a high density of dye molecules, leading to significant signal amplification and increased brightness compared to the free dye. mdpi.comnih.gov This integration with nanotechnology has led to the development of highly sensitive diagnostic and imaging tools.

Silica (B1680970) nanoparticles are a popular choice due to their biocompatibility, optical transparency, and easily functionalized surface. mdpi.comnih.gov Sulfo-Cy5 derivatives have been encapsulated within silica nanoparticles, which enhances the photostability of the dye and allows for long-term cell tracking. nih.gov The surface of these nanoparticles can be further modified with targeting ligands, such as antibodies or peptides, to direct the probe to specific cells or tissues. nih.gov

Table 2: Examples of Sulfo-Cyanine5.5 and Analogs in Nanotechnology

| Nanomaterial | Conjugated Dye | Method of Integration | Application | Key Finding | Reference |

|---|---|---|---|---|---|

| Silica Nanoparticles | sulfo-Cy5-amine | Stöber method synthesis with dye incorporation. | Bioimaging | Increased intracellular uptake and photostability compared to free dye. | nih.gov |

| Single-Walled Carbon Nanotubes (SWCNTs) | Adsorbed Substrates | Functionalization of SWCNT surface with enzyme substrates. | Enzyme Activity Sensing | NIR fluorescence of SWCNTs is modulated by enzymatic reactions. | nih.govacs.org |

| Polymeric Micelles | Cy5.5-labeled siRNA | Self-assembly of polymers with labeled siRNA. | Gene Delivery Imaging | NIR imaging confirmed accumulation of siRNA-loaded micelles in tumor tissue. | nih.gov |

| Upconversion Nanoparticles (UCNPs) | Antibody-dye conjugate | FRET-based system with UCNPs and a quencher-dye conjugate. | Protein Quantification and Imaging | NIR-responsive nanoprobe for sensitive detection of albumin in organoids. | nih.gov |

| Fusarinine (B1175079) C (FSC) Chelator | SulfoCyanine5-NHS ester | Covalent conjugation to a PEGylated FSC-Tetrazine ligand. | Pretargeted Hybrid Imaging | Created a dual-modal probe for PET and optical imaging. | nih.gov |

Research has also explored the use of single-walled carbon nanotubes (SWCNTs) as NIR sensors for enzyme activity. nih.govacs.org While not involving direct conjugation of Sulfo-Cyanine5.5, these systems demonstrate the power of combining nanomaterials with NIR fluorescence for sensitive detection. nih.gov Furthermore, Cy5.5-labeled small interfering RNA (siRNA) has been incorporated into nanoparticles for targeted gene delivery, with the dye enabling in vivo tracking to confirm tumor accumulation. nih.gov These examples highlight the versatility of Sulfo-Cyanine5.5 NHS ester in creating sophisticated nanoprobes for a broad range of research applications.

Synthetic Considerations and Derivatization Strategies for Novel Research Tools

General Synthetic Pathways for N-Hydroxysuccinimide (NHS) Ester Derivatives of Cyanine (B1664457) Dyes

The synthesis of N-Hydroxysuccinimide (NHS) ester derivatives of cyanine dyes is a key step in creating amine-reactive fluorescent labels. These NHS esters can readily react with primary amino groups on biomolecules like proteins and nucleic acids to form stable amide bonds. aatbio.com The general approach to synthesizing cyanine NHS esters often follows a modular or one-pot strategy. nih.govacs.org

A common synthetic route involves the condensation of two heterocyclic quaternary ammonium (B1175870) salts with a polymethine bridge-forming reagent. nih.govtsijournals.com For asymmetrical cyanine dyes, this process is typically stepwise. nih.gov First, one heterocyclic base is reacted with a linker to form an intermediate, which is then condensed with a second, different heterocyclic base. nih.govnih.gov The synthesis of the NHS ester itself is usually one of the final steps. This involves the activation of a carboxylic acid group, which has been incorporated into one of the N-alkyl side chains of the cyanine dye structure. The activation is commonly achieved by reacting the carboxylic acid-functionalized cyanine dye with N,N'-disuccinimidyl carbonate (DSC) or a combination of N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). nih.gov

For instance, a general pathway can be described as follows:

Synthesis of Indolium Precursors: The synthesis often begins with the alkylation of an indole (B1671886) derivative to introduce a functional group, such as a carboxyl group, on one of the heterocyclic rings. acs.org

Formation of the Cyanine Core: The carboxyl-functionalized indolium salt is then condensed with an appropriate polymethine bridge precursor and a second indolium salt to form the asymmetric cyanine dye core. nih.gov

NHS Ester Formation: The resulting cyanine dye with a carboxylic acid linker is then reacted with NHS in the presence of a coupling agent to yield the final amine-reactive NHS ester. nih.gov

This modular approach allows for the introduction of various functionalities and the fine-tuning of the dye's properties before the final activation step. nih.gov

Methodological Approaches for Introducing Sulfonate Groups to Enhance Hydrophilicity

The introduction of sulfonate groups (–SO₃⁻) is a crucial strategy for increasing the hydrophilicity of cyanine dyes, which is particularly important for biological applications in aqueous environments. antibodies.com Sulfonation prevents the aggregation of dye molecules, which can lead to fluorescence quenching, and improves the solubility of the dye-biomolecule conjugate. glenresearch.com

Several methods can be employed to introduce sulfonate groups onto the cyanine dye scaffold:

Sulfonation of Aromatic Rings: One common approach is the direct sulfonation of the aromatic rings of the indolenine precursors before the condensation reaction to form the cyanine dye. This can be achieved using sulfonating agents like fuming sulfuric acid or chlorosulfonic acid. researchgate.net The number and position of the sulfonate groups can be controlled by the reaction conditions. For Sulfo-Cyanine5.5, which contains multiple sulfonate groups, this would involve the sulfonation of the indole rings.

Use of Sulfonated Building Blocks: An alternative method involves using starting materials that already contain sulfonate groups. For example, sulfonated anilines or other sulfonated aromatic compounds can be incorporated during the synthesis of the polymethine chain. doi.org

Post-Synthetic Modification: In some cases, sulfonation can be performed on the fully formed cyanine dye, although this can be more challenging due to the potential for side reactions and degradation of the dye.

The presence of multiple sulfonate groups, as in Sulfo-Cyanine5.5 NHS ester (tripotassium), significantly enhances its water solubility, making it an ideal reagent for labeling proteins and other biological molecules in aqueous buffers without the need for organic co-solvents. antibodies.comlumiprobe.com The tripotassium salt form is achieved by neutralizing the sulfonic acid groups with a potassium base, such as potassium hydroxide, during the purification process. doi.orggoogle.com

Table 1: Comparison of Sulfonated and Non-Sulfonated Cyanine Dyes

| Property | Sulfonated Cyanine Dyes (e.g., Sulfo-Cyanine5.5) | Non-Sulfonated Cyanine Dyes |

|---|---|---|

| Solubility | High in aqueous solutions | Poor in aqueous solutions, require organic co-solvents (e.g., DMSO, DMF) |

| Aggregation | Reduced tendency to aggregate in aqueous media | Prone to aggregation, which can lead to fluorescence quenching |

| Labeling Reactions | Can be performed in purely aqueous buffers | Require the addition of organic co-solvents |

| Applications | Ideal for labeling sensitive proteins and for in vivo imaging | Used in applications where organic solvents are tolerated |

Strategies for Polyethylene Glycol (PEG)ylation and Other Hydrophilic Modifications for Research Applications

Polyethylene glycol (PEG)ylation is another widely used strategy to enhance the hydrophilicity and biocompatibility of cyanine dyes. nih.gov PEG is a biocompatible, non-immunogenic, and highly water-soluble polymer. Attaching PEG chains to a cyanine dye can improve its pharmacokinetic properties for in vivo imaging applications by increasing its circulation time and reducing non-specific accumulation in tissues like the liver. nih.gov

PEGylation of cyanine dyes can be achieved through several approaches:

Conjugation to a PEGylated Linker: A common method involves synthesizing the cyanine dye with a reactive group (e.g., a carboxylic acid or an amine) and then conjugating it to a PEG chain that has a complementary reactive group.

Incorporation of PEGylated Building Blocks: PEG chains can also be incorporated into the dye structure during synthesis. For example, a PEGylated amine or alcohol can be used to alkylate one of the nitrogen atoms of the indolenine rings.

Besides PEGylation, other hydrophilic modifications can be introduced. For instance, sugar moieties like glucose can be attached to the cyanine structure to increase water solubility and potentially target specific glucose transporters on cells.

These hydrophilic modifications are crucial for designing cyanine-based probes for sensitive biological applications, particularly for in vivo imaging where solubility, biocompatibility, and favorable biodistribution are paramount. nih.govnih.gov

Custom Synthesis and Isotopic Labeling Methodologies for Specialized Research Investigations

Custom synthesis of cyanine dyes allows for the creation of tailored probes with specific functionalities for advanced research applications. This can involve the introduction of unique reactive groups for bioorthogonal conjugation, photosensitizers for photodynamic therapy, or specific targeting ligands. frontiersin.org Asymmetrical synthesis strategies are particularly important for creating such custom dyes, enabling the incorporation of different functionalities on either side of the polymethine chain. nih.govgoogle.com

Isotopic labeling is a powerful technique used to create standards for quantitative analysis by mass spectrometry or to trace the metabolic fate of a molecule. wikipedia.org For cyanine dyes, isotopic labeling can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the dye structure. wikipedia.orgthisisant.com

Methods for isotopic labeling include:

Using Labeled Precursors: The most straightforward method is to use commercially available starting materials that are already isotopically labeled. For example, deuterated pyridine (B92270) can be used as a source of deuterium atoms in the synthesis of the polymethine chain. nih.gov

Isotope Exchange Reactions: In some cases, hydrogen atoms in the final dye molecule can be exchanged with deuterium by treating the dye with a deuterium source, such as deuterated water (D₂O). nih.gov

Recent studies have shown that deuteration of the methine chain in cyanine dyes can enhance their fluorescence quantum yield and photostability by suppressing non-radiative decay pathways. nih.gov Carbon-13 and nitrogen-15 labeling are particularly useful for quantitative proteomics studies where proteins are labeled with isotopically distinct tags. nih.gov

Challenges and Future Directions in Research Applications of Sulfo Cyanine5.5 Nhs Ester Tripotassium

Methodological Advancements for Improving Signal-to-Background Ratios in Research Settings

A high signal-to-background ratio (SBR) is critical for the accurate detection and delineation of fluorescently labeled targets. While Sulfo-Cyanine5.5 NHS ester possesses inherent properties that contribute to a favorable SBR, several methodological advancements are being explored to further enhance its performance.

The intrinsic characteristics of Sulfo-Cyanine5.5, such as its high hydrophilicity due to sulfonate groups and its operation in the near-infrared (NIR) spectrum, are advantageous. lumiprobe.comaxispharm.com The hydrophilicity minimizes non-specific binding to tissues, reducing background signal, while the NIR wavelength decreases tissue autofluorescence, a major source of noise in optical imaging. lumiprobe.comnih.gov

However, achieving optimal SBR, often considered to be ≥2 for effective target visualization in surgical guidance studies, remains a key objective. d-nb.info Research indicates that SBR values directly impact surgical performance, with values below 1.5 leading to significant increases in task completion time and handling errors. d-nb.infonih.gov To push beyond the inherent properties of the dye, researchers are implementing several strategies:

Activatable Probes: One advanced approach is the development of "smart" probes that are optically silent upon administration and become fluorescent only after enzymatic cleavage or interaction with a specific target molecule in the tumor microenvironment. This strategy dramatically reduces the signal from non-target areas, thereby increasing the SBR. d-nb.info

Pharmacokinetic Tuning: Modifying the molecular structure of the conjugate to which Sulfo-Cyanine5.5 is attached can alter its pharmacokinetic profile. d-nb.info By optimizing clearance rates and biodistribution, researchers can reduce the concentration of the circulating probe at the time of imaging, lowering the background signal from the vasculature and healthy tissues.

Optimized Labeling Protocols: The degree of substitution (DOS), or the number of dye molecules per protein, must be carefully controlled. aatbio.com Over-labeling can lead to aggregation and fluorescence quenching, reducing the signal, while under-labeling results in a weak signal. aatbio.com Protocols recommend an optimal DOS of 6-8 dye molecules per antibody for effective labeling. aatbio.com

Table 1: Factors Influencing Signal-to-Background Ratio (SBR) with Sulfo-Cyanine5.5 Probes

| Factor | Influence on SBR | Methodological Approach |

|---|---|---|

| Non-Specific Binding | High binding increases background | Use of hydrophilic Sulfo-Cyanine5.5 to minimize tissue adhesion. lumiprobe.com |

| Tissue Autofluorescence | High autofluorescence increases background noise | Imaging in the NIR window (675/694 nm) where autofluorescence is minimal. axispharm.com |

| Probe Activation | Non-targeted probes create high background | Development of activatable probes that fluoresce only at the target site. d-nb.info |

| Probe Clearance | Slow clearance increases background from blood pool | Tuning conjugate pharmacokinetics for rapid clearance from non-target tissues. d-nb.info |

| Degree of Substitution | Sub-optimal DOS reduces target signal | Optimizing dye-to-protein ratios during conjugation to avoid quenching or weak signals. aatbio.com |

Strategies to Enhance Photostability and Mitigate Photobleaching in Long-Term Imaging Studies

Photobleaching, the irreversible photochemical destruction of a fluorophore, is a significant limitation in long-term or high-intensity imaging applications, including super-resolution microscopy. nih.govresearchgate.net While Sulfo-Cyanine5.5 is considered to have good photostability, strategies are being developed to further enhance this property. axispharm.com

A primary mechanism of photobleaching involves the fluorophore entering a long-lived, chemically reactive triplet state. Research on the closely related Cy5 dye has shown that this can be mitigated through several approaches:

Triplet-State Quenchers (TSQs): The addition of small-molecule TSQs to the imaging buffer is a powerful method to reduce photobleaching. nih.gov These molecules, such as cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), and Trolox, act in a concentration-dependent manner to return the dye from its triplet state to the ground state, preventing photochemical damage. nih.gov

Intramolecular Photostabilization: A more advanced strategy involves the direct conjugation of a TSQ molecule to the fluorophore itself. nih.gov This "self-healing" approach has been shown to dramatically increase photostability, exceeding the improvements seen when TSQs are simply added to the solution. This method reduces blinking and photobleaching without altering the dye's native spectral properties. nih.gov

Chemical Structure Modification: Future strategies may involve altering the core structure of the cyanine (B1664457) dye. For other dye families, the introduction of specific chemical motifs, such as a quinoxaline (B1680401) structure, has been shown to inhibit intramolecular charge transfer states that can lead to photobleaching, thereby synergistically improving both brightness and photostability. dntb.gov.uaresearchgate.net

Radioprotection for Multimodal Imaging: In the context of dual nuclear and optical imaging, cyanine dyes like Cy5.5 are susceptible to "radiobleaching" from the high-energy emissions of co-located radionuclides. nih.gov Studies have demonstrated that this radiation-induced degradation can be significantly reduced by the addition of radical scavengers, such as ascorbic acid, to the formulation. nih.gov

Table 2: Research Strategies for Enhancing Photostability of Cyanine Dyes

| Strategy | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| Solution Additives | Quench reactive triplet states in the imaging buffer. | Millimolar concentrations of Trolox, COT, or NBA can increase fluorophore on-time by 5-12 fold. | nih.gov |

| Intramolecular Conjugation | A covalently linked TSQ provides immediate, high-concentration quenching. | Direct linkage of a TSQ to Cy5 provides superior photostability compared to solution additives. | nih.gov |

| Radical Scavenging | Neutralize reactive oxygen species generated by radionuclides. | Ascorbic acid (0.1% w/v) effectively protects Cy5.5 from radiobleaching induced by radionuclides like ⁶⁸Ga and ²¹³Bi. | nih.gov |

Development of Novel Sulfo-Cyanine5.5 NHS Ester Based Probes for Emerging Research Areas

The versatility of the NHS ester functional group allows Sulfo-Cyanine5.5 to be conjugated to a wide array of biomolecules, leading to the development of novel probes for specific and advanced research applications.

Theranostic Agents: Researchers are creating bimodal agents that combine the diagnostic imaging capabilities of Sulfo-Cyanine5.5 with a therapeutic payload. For example, a conjugate was developed incorporating Sulfo-Cy5, the chemotherapeutic drug docetaxel, and a peptide targeting Prostate Specific Membrane Antigen (PSMA). nih.gov This probe allows for fluorescent imaging of prostate cancer cells while simultaneously delivering a cytotoxic drug. nih.gov

Pretargeted Imaging Systems: To improve target-to-background ratios, pretargeting strategies are being developed. In this approach, a targeting molecule (e.g., an antibody) tagged with a bioorthogonal reactive group is administered first. After it has accumulated at the target and cleared from circulation, a smaller, fast-clearing imaging agent, such as a Sulfo-Cyanine5.5-tetrazine conjugate, is administered. nih.gov This agent then rapidly "clicks" to the pre-localized antibody, enabling high-contrast imaging. This has been demonstrated in a proof-of-concept study using a fusarinine (B1175079) C-based chelator for PET imaging combined with Sulfo-Cy5 for optical detection. nih.gov

Modular Probe Synthesis: A modular approach to probe design allows for the flexible and efficient creation of various imaging agents. By creating a core peptide or scaffold, different functional units—such as targeting ligands, imaging moieties (like Sulfo-Cyanine5.5), and therapeutic molecules—can be attached sequentially. nih.govnih.gov This methodology was used to create single- and dual-modal imaging agents targeting integrins for cancer cell imaging. nih.gov

Integration with Multi-Modal Imaging Systems and Advanced Optical Technologies in Preclinical Research

The integration of Sulfo-Cyanine5.5-based probes with other imaging modalities offers a more comprehensive understanding of biological processes by combining the strengths of different technologies.

MRI/Optical Hybrid Imaging: Similar to PET/OMI, probes for combined MRI-OMI have been developed using modular synthesis platforms. These agents typically feature a chelated metal like Gadolinium (Gd³⁺) for MRI and a Sulfo-Cyanine5.5 analogue for fluorescence microscopy or in vivo optical imaging. nih.gov

Advanced Microscopy: The photophysical properties of Sulfo-Cyanine5.5 make it suitable for various advanced optical technologies. Its brightness and photostability are valuable for high-contrast fluorescence microscopy and flow cytometry. axispharm.com While challenging, ongoing efforts to improve photostability through methods like intramolecular quenching could expand its use into demanding super-resolution techniques like Stimulated Emission Depletion (STED) microscopy, which require exceptionally robust fluorophores. researchgate.netresearchgate.net

The primary challenge in multimodal imaging is the development of probes and workflows that are compatible across different systems and ensure that the conjugation of multiple reporters does not interfere with the probe's biological function. frontiersin.org

Q & A

Q. How does Sulfo-Cyanine5.5 NHS ester compare to non-sulfonated Cyanine5.5 derivatives in live-animal imaging?

- Methodological Answer : The sulfonate groups improve water solubility, reduce aggregation, and lower nonspecific binding, making it ideal for in vivo NIR imaging. For example, injectable formulations (e.g., 0.5–2 mg/kg in PBS) show reduced background fluorescence compared to organic solvent-based dyes. Validate purity via HPLC-MS (>95%) to ensure minimal free dye contamination .

Q. What experimental parameters should be optimized for conjugating Sulfo-Cyanine5.5 NHS ester to antibodies or sensitive proteins?

- Methodological Answer :

- Reaction Conditions : Use a 10–20× molar excess of dye to protein in pH 8.5 buffer (e.g., 50 mM borate). Incubate 1–2 hours at 4°C in the dark.

- Purification : Remove unreacted dye using size-exclusion chromatography (e.g., PD-10 columns) or dialysis. Confirm labeling efficiency via absorbance (Cy5.5: ε ~210,000 M⁻¹cm⁻¹ at 675 nm) and adjust dye:protein ratios empirically .

Advanced Research Questions

Q. How can researchers validate uniform distribution of Sulfo-Cyanine5.5-labeled biomolecules in nanostructured systems (e.g., MOF encapsulation)?

- Methodological Answer : Use 3D confocal laser scanning microscopy (CLSM) with spectral unmixing to distinguish dye signals from autofluorescence. For example, in ZIF-8 MOFs, co-encapsulate Cy5.5 with DAPI (λex 405 nm) to confirm spatial colocalization. Quantify aggregation via intensity line profiles across nanostructures .

Q. What strategies mitigate inconsistent labeling efficiency when switching between aqueous and organic solvent systems?

- Methodological Answer :

- Solvent Compatibility : For hydrophobic targets (e.g., lipids), pre-dissolve the dye in DMSO and gradually introduce organic solvent (e.g., ≤10% acetonitrile) to the reaction mix.

- pH Adjustment : Maintain pH 7.4–8.5 to balance NHS ester reactivity and protein stability. Monitor conjugation efficiency via fluorescence correlation spectroscopy (FCS) to assess dye-protein binding kinetics .

Q. How can researchers cross-validate dye conjugation in complex biological matrices (e.g., serum-containing media)?

- Methodological Answer : Perform dual validation using:

- SERS Mapping : Compare Cy5.5 NHS ester’s Raman peaks (e.g., 1580 cm⁻¹ for aromatic C-C stretching) before and after conjugation to gold nanostars (GNZs) to confirm surface adsorption .

- Gel Electrophoresis : Run SDS-PAGE with in-gel fluorescence imaging (Cy5.5 channel: 700 nm excitation) to verify band shifts corresponding to labeled proteins .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies in reported stability of aqueous vs. DMSO-based Sulfo-Cyanine5.5 NHS ester solutions?

- Methodological Answer : The apparent contradiction arises from hydrolysis kinetics. While aqueous solutions degrade within hours (NHS ester half-life <30 minutes in water), DMSO stabilizes the ester group. For time-sensitive applications (e.g., intraoperative imaging), use DMSO stocks diluted in cold PBS immediately before administration .

Q. What steps resolve low signal-to-noise ratios in Sulfo-Cyanine5.5-based in vivo imaging?

- Methodological Answer :

- Background Reduction : Pre-clear unbound dye via peritoneal lavage or renal filtration (e.g., using 10 kDa PEGylation to delay renal excretion).

- Spectral unmixing : Subtract autofluorescence using reference spectra from unlabeled tissues. Optimize imaging parameters (e.g., 690/710 nm excitation/emission filters) to isolate Cy5.5 signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.